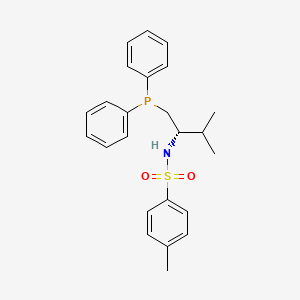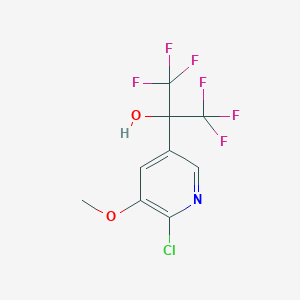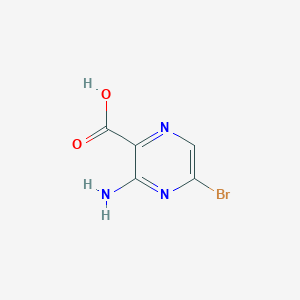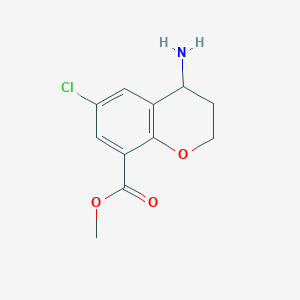![molecular formula C13H8ClN B12953009 6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
6-Chloro-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C13H8ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and a cyano group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Chlorination: The biphenyl undergoes chlorination to introduce a chlorine atom at the 6th position. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under specific conditions.
Cyanation: The chlorinated biphenyl is then subjected to cyanation to introduce the cyano group at the 2nd position. This step can be performed using reagents like copper(I) cyanide (CuCN) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale chlorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Wissenschaftliche Forschungsanwendungen
6-Chloro-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The chlorine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4’-formyl-[1,1’-biphenyl]-3-carboxylic acid: This compound has a formyl group at the 4’ position and a carboxylic acid group at the 3 position, making it structurally similar but functionally different.
2-Chloro-[1,1’-biphenyl]-4-carbonitrile: This compound has the chlorine and cyano groups at different positions, leading to different chemical properties.
Uniqueness
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its significance.
Eigenschaften
Molekularformel |
C13H8ClN |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
3-chloro-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
InChI-Schlüssel |
YFLKIQRYVXYHRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)





![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)




